Piperidine-1-carboximidamide Hydrobromide

Vue d'ensemble

Description

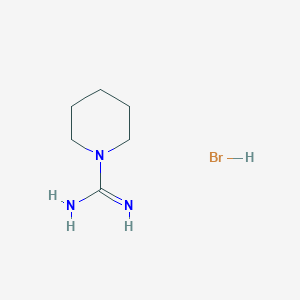

Piperidine-1-carboximidamide Hydrobromide: is a chemical compound with the molecular formula C₆H₁₃N₃·HBr. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-1-carboximidamide Hydrobromide typically involves the reaction of piperidine with cyanamide, followed by the addition of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Piperidine-1-carboximidamide Hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-N-oxide, while reduction can produce various piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Piperidine derivatives are widely recognized for their biological activities. Piperidine-1-carboximidamide hydrobromide serves as a precursor or building block in the synthesis of various bioactive compounds.

- Antiviral Agents : Research has indicated that amidines derived from piperidine can exhibit antiviral properties. For instance, amidine derivatives have shown potential as inhibitors of the SARS-CoV-2 spike protein, which is crucial for viral entry into human cells .

- Neurological Disorders : Compounds similar to this compound are being investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is implicated in neurological disorders such as Alzheimer's disease . This suggests a therapeutic potential for treating cognitive dysfunctions.

- Anticancer Research : The compound's structural characteristics make it a candidate for developing anticancer agents. Studies have focused on the synthesis of novel derivatives that could inhibit specific cancer cell lines through targeted mechanisms .

Organic Synthesis Applications

This compound is utilized in organic synthesis as a versatile reagent:

- Synthesis of Amidine Derivatives : The compound can react with various nitriles to form amidines, which are valuable intermediates in organic chemistry. This reaction often requires specific conditions such as the presence of zinc(II) salts and methanol to facilitate amidine formation .

- Ligand Development : Its ability to form coordination complexes with metals makes it useful in developing ligands for catalysis and materials science. For example, complexes formed with zinc(II) have shown interesting properties that can be exploited in catalysis .

Biochemical Tool

In biochemistry, piperidine derivatives are often used to study enzyme mechanisms and interactions:

- Enzyme Inhibition Studies : Piperidine-based compounds can serve as inhibitors in enzyme assays, allowing researchers to investigate enzyme kinetics and mechanisms of action.

Case Study 1: Antiviral Activity

A study demonstrated that piperidine-derived amidines could effectively inhibit the SARS-CoV-2 spike protein's interaction with ACE2 receptors. The binding affinities were significantly higher than traditional inhibitors, suggesting that modifications to the piperidine structure can enhance efficacy against viral infections .

Case Study 2: Neurological Modulation

Research involving piperidine derivatives has shown promising results in modulating M4 muscarinic receptors. These studies indicated potential benefits in treating conditions characterized by cholinergic deficiencies, highlighting the therapeutic relevance of piperidine-based compounds in neurological research .

Mécanisme D'action

The mechanism of action of Piperidine-1-carboximidamide Hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This inhibition can lead to various physiological effects, depending on the target enzyme and the biological pathway involved.

Comparaison Avec Des Composés Similaires

Piperidine: A basic structure similar to Piperidine-1-carboximidamide Hydrobromide but without the carboximidamide group.

Piperine: An alkaloid found in black pepper, structurally related but with different functional groups.

Icaridin: A piperidine derivative used as an insect repellent.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.

Activité Biologique

Piperidine-1-carboximidamide hydrobromide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, often referred to by its chemical identifiers such as KB-275095, is characterized by the presence of a piperidine ring and a carboximidamide functional group. This unique structure is believed to play a significant role in its biological interactions.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an enzyme inhibitor. Research indicates that it exhibits inhibitory effects on various enzymes, which may contribute to its potential therapeutic applications.

- Inhibition of Anaplastic Lymphoma Kinase (ALK) : A study identified this compound as a novel inhibitor of ALK with an IC50 value of 0.174 μM. The compound demonstrated selectivity over the insulin-like growth factor-1 receptor (IGF1R), indicating its potential in targeted cancer therapies .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against different cancer cell lines. In vitro studies have shown promising results:

| Cell Line | GI50 (nM) | Activity |

|---|---|---|

| A-549 | 95 ± 10 | Moderate |

| MCF-7 | 97 ± 10 | Moderate |

| Panc-1 | 104 ± 10 | Moderate |

| HT-29 | 105 ± 10 | Moderate |

These results suggest that this compound may have moderate efficacy in inhibiting the growth of various cancer cell lines .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several studies have proposed potential pathways:

- Inhibition of Kinases : The compound's ability to inhibit kinases such as ALK suggests that it may interfere with signaling pathways critical for cancer cell proliferation and survival.

- Induction of Apoptosis : Some derivatives of piperidine compounds have shown the ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways through cytochrome C release .

Case Study: Antiviral Activity

A class of piperidine derivatives, including this compound, was evaluated for antiviral activity against influenza A/H1N1. Some compounds exhibited low micromolar activity, indicating potential use in antiviral therapy .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship of Piperidine derivatives. Modifications to the piperidine core have been shown to enhance biological activity, suggesting that further optimization could yield more potent compounds .

Propriétés

IUPAC Name |

piperidine-1-carboximidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTPMDPAIHTZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380464 | |

| Record name | Piperidine-1-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332367-56-3 | |

| Record name | Piperidine-1-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.